Cas no 852439-96-4 (5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one structure
852439-96-4 structure
Product name:5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
CAS No:852439-96-4
MF:C19H21N5O2
Molecular Weight:351.402
CID:3148112
PubChem ID:7118411

5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • <br>5-(2-Azepan-1-yl-2-oxo-ethyl)-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin -4-one
    • AKOS024292678
    • 5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
    • 5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • 5-(2-(azepan-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • STL398908
    • 5-[2-(1-AZEPANYL)-2-OXOETHYL]-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
    • 852439-96-4
    • F0679-0009
    • 5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
    • インチ: InChI=1S/C19H21N5O2/c25-17(22-10-6-1-2-7-11-22)13-23-14-20-18-16(19(23)26)12-21-24(18)15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
    • InChIKey: CDBUHOFGPANYHS-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 351.16952493Da
  • 同位素质量: 351.16952493Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 552
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 70.8Ų

5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0679-0009-5μmol
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0679-0009-40mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0679-0009-30mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0679-0009-1mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0679-0009-75mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0679-0009-5mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0679-0009-20mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0679-0009-20μmol
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0679-0009-25mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0679-0009-15mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
852439-96-4 90%+
15mg
$89.0 2023-05-17

5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 関連文献

5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-oneに関する追加情報

5-2-(Azepan-1-yl)-2-Oxoethyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: A Comprehensive Overview

The compound with CAS No. 852439-96-4, known as 5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[3,4-d]pyrimidinones, which are known for their potential as kinase inhibitors and their role in various therapeutic applications. The structure of this molecule is characterized by a pyrazolo[3,4-d]pyrimidine core with a phenyl group at position 1 and a substituted ethyl group at position 5. The azepan ring attached to the ethyl group introduces additional complexity and potential bioactivity to the molecule.

Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery. These compounds are often explored for their ability to inhibit key enzymes and signaling pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of the azepan ring in this compound adds a unique dimension to its pharmacological profile. Azepane derivatives are known for their ability to enhance drug solubility and permeability, which are critical factors in drug delivery systems. This makes 5-2-(azepan-1-yl)-2-oxyoethyl derivative an attractive candidate for further preclinical and clinical studies.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process while maintaining the structural integrity of the molecule.

One of the most promising aspects of this compound is its potential as a kinase inhibitor. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including Aurora kinases and CDKs (cyclin-dependent kinases). These findings suggest that it could be developed into a novel therapeutic agent for treating cancers characterized by excessive kinase activity.

In addition to its enzymatic activity, this compound has shown remarkable selectivity towards specific cellular targets. This selectivity is crucial for minimizing off-target effects and reducing potential side effects in patients. Preclinical studies using animal models have further validated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. These results underscore its potential as a targeted therapy with minimal toxicity to healthy cells.

The structural features of 5-(azepanoyl)ethyl-substituted pyrazolo[3,4-d]pyrimidinone also make it an ideal candidate for further chemical modifications. By altering the substituents on the azepane ring or modifying other parts of the molecule, researchers can explore a wide range of analogs with enhanced pharmacokinetic properties or improved bioavailability. Such modifications could pave the way for the development of next-generation drugs tailored to specific therapeutic needs.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These analyses have confirmed its molecular structure and purity, ensuring its reliability for both research and clinical applications.

In conclusion, 5-(azepanoyl)ethyl-substituted pyrazolo[3,4-d]pyrimidinone represents a significant advancement in medicinal chemistry. Its unique structure combines functional groups with promising bioactivity profiles, making it a valuable tool in drug discovery efforts. As research continues to uncover its full potential, this compound holds great promise for contributing to innovative treatments across various therapeutic areas.

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